molecular formula C24H17NO6 B2371788 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide CAS No. 886181-08-4

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide

Cat. No.: B2371788
CAS No.: 886181-08-4
M. Wt: 415.401
InChI Key: JNQHMTADEVEMCS-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a benzofuran ring, and a phenoxyacetamide group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of Benzofuran: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Coupling Reaction: The benzodioxole and benzofuran intermediates are coupled using a suitable coupling agent, such as a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the reaction of the coupled product with phenoxyacetic acid to form the phenoxyacetamide group under appropriate conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell cycle regulation and apoptosis . The benzodioxole and benzofuran moieties play a crucial role in binding to the target proteins, thereby exerting their biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide is unique due to its combination of benzodioxole, benzofuran, and phenoxyacetamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c26-21(13-28-16-6-2-1-3-7-16)25-22-17-8-4-5-9-18(17)31-24(22)23(27)15-10-11-19-20(12-15)30-14-29-19/h1-12H,13-14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQHMTADEVEMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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